N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-nitrobenzamide
Description
Chemical Identity and Structural Characterization of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-nitrobenzamide
Systematic Nomenclature and Molecular Formula Analysis
The systematic IUPAC name derives from its core components:
- A 2,3-dihydro-1H-indole group (a bicyclic structure with a five-membered saturated ring fused to a benzene ring)
- A sulfonyl (-SO₂-) bridge at the indole's 1-position
- A para-substituted phenyl ring attached to the sulfonyl group
- A 4-nitrobenzamide moiety linked via an amide bond to the phenyl ring.
The molecular formula, C₂₁H₁₇N₃O₅S , corresponds to a molecular weight of 423.44 g/mol . Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₇N₃O₅S |
| Exact Mass | 423.088892 g/mol |
| CAS Registry | 316153-89-6 |
| XLogP3 (Predicted) | 4.2 |
The nitro group at the benzamide's para position introduces strong electron-withdrawing effects, influencing both reactivity and spectroscopic behavior.
Crystallographic Structure Determination via X-ray Diffraction
While direct X-ray crystallographic data for this compound remains unpublished, structural analogs provide insights. For instance, iodonium salts with amidate counteranions (e.g., aryl(TMP)iodonium acetate) exhibit similar sulfonyl-aryl linkages, with bond lengths of 1.76–1.82 Å for S–O bonds and 1.44 Å for C–S bonds . These metrics suggest a tetrahedral geometry around the sulfur atom in the sulfonyl group, consistent with sp³ hybridization.
Comparative analysis with N-substituted benzamides reveals that steric hindrance from the dihydroindole group likely restricts rotation about the sulfonyl-phenyl bond, creating a semi-rigid molecular architecture.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 300 MHz) :
¹³C NMR (101 MHz, CDCl₃) :
Infrared (IR) Spectroscopy
Key absorption bands include:
- 1670 cm⁻¹ (amide C=O stretch)
- 1520 cm⁻¹ and 1345 cm⁻¹ (asymmetric and symmetric NO₂ stretches)
- 1160 cm⁻¹ (S=O symmetric stretch) .
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at m/z 423.0889 ([M+H]⁺), consistent with the exact mass. Fragmentation pathways involve loss of the nitro group (–46 Da) and cleavage of the sulfonyl bridge (–96 Da) .
UV-Vis Spectroscopy
In acetonitrile, λmax occurs at 265 nm (π→π* transition of the nitrobenzamide) and 310 nm (n→π* transition of the sulfonyl group), with molar absorptivity ε = 12,400 L·mol⁻¹·cm⁻¹ .
Comparative Analysis with Structural Analogs
Compared to benzimidazole derivatives (e.g., N-acetyl-3-indolinones), this compound exhibits:
- Enhanced electron deficiency due to the para-nitro group, reducing nucleophilic attack susceptibility at the amide carbonyl.
- Greater conformational rigidity from the dihydroindole-sulfonyl linkage versus benzimidazole's fused ring system.
- Reduced basicity at the indole nitrogen (pKa ~1.2) compared to benzimidazole (pKa ~5.5), attributed to electron withdrawal by the sulfonyl group .
Properties
Molecular Formula |
C21H17N3O5S |
|---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C21H17N3O5S/c25-21(16-5-9-18(10-6-16)24(26)27)22-17-7-11-19(12-8-17)30(28,29)23-14-13-15-3-1-2-4-20(15)23/h1-12H,13-14H2,(H,22,25) |
InChI Key |
KYHUUJQMJFCMCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Sulfonyl Chloride Intermediate
The first step involves converting 2,3-dihydro-1H-indole into its corresponding sulfonyl chloride. This is typically achieved using chlorosulfonic acid (ClSO3H) under controlled conditions:
Reaction conditions:
-
Temperature : 0–5°C (exothermic reaction requires cooling).
-
Solvent : Dichloromethane (DCM) or chloroform.
The sulfonyl chloride intermediate is highly reactive and must be used immediately or stored under anhydrous conditions to prevent hydrolysis.
Sulfonamide Formation
The sulfonyl chloride is then reacted with 4-aminophenol to form the sulfonamide precursor:
Key parameters:
Amide Bond Formation
The final step involves coupling 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)aniline with 4-nitrobenzoyl chloride using a coupling agent:
Coupling agents :
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) : Preferred for its high efficiency and minimal racemization.
-
DCC (N,N'-Dicyclohexylcarbodiimide) : Requires co-catalysts like DMAP (4-Dimethylaminopyridine).
Reaction conditions :
-
Solvent : Anhydrous DMF or DCM.
-
Temperature : Room temperature (20–25°C).
-
Time : 12–24 hours.
-
Yield : 60–75% after column chromatography (silica gel, ethyl acetate/hexane).
Optimization Strategies
Solvent Selection
Polar aprotic solvents like DMF enhance reaction rates by stabilizing intermediates, while non-polar solvents (e.g., DCM) improve selectivity. A mixed solvent system (DMF:DCM = 1:3) has been reported to balance reactivity and yield.
Catalytic Additives
Temperature Control
Lower temperatures (0–5°C) minimize decomposition during sulfonylation, while ambient temperatures suffice for amide coupling.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| EDCI/DMAP in DMF | 75% | >98% | High efficiency |
| DCC/HOBt in DCM | 68% | 95% | Cost-effective |
| One-pot sulfonylation | 55% | 90% | Reduced purification steps |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride, AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce carboxyl or hydroxyl groups.
Scientific Research Applications
Anticancer Properties
Research indicates that N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-nitrobenzamide may exhibit significant anticancer properties. The compound's structure allows it to target specific proteins involved in apoptosis and cell signaling pathways.
Antibacterial and Anti-inflammatory Effects
Compounds with structural similarities to this compound have demonstrated antibacterial and anti-inflammatory activities. The presence of the sulfonamide group is particularly relevant in this context.
Potential Applications
- Antibacterial Activity : The sulfonamide moiety is known for its antibacterial properties, suggesting that this compound may also be effective against various bacterial strains.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses could be beneficial in treating inflammatory diseases.
Synthesis and Structural Variations
The synthesis of this compound involves several steps that allow for the incorporation of various functional groups. This multi-step synthesis enhances the biological activity of the resulting compound.
Synthetic Pathways
The typical synthesis involves:
- Formation of the indole structure.
- Introduction of the sulfonamide group.
- Coupling with the nitrobenzamide unit.
This synthetic flexibility allows researchers to modify the compound for improved efficacy or reduced toxicity in therapeutic applications.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally related compounds can be made:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-4-nitrobenzamide | Nitro group on benzamide | Anticancer activity |
| 2-(4-sulfamoylphenyl)-5-nitropyridine | Sulfonamide group | Antibacterial properties |
| Indole-3-carboxylic acid derivatives | Indole core | Antioxidant properties |
| 5-nitroindole derivatives | Nitro substitution at indole | Antimicrobial activity |
This compound stands out due to its unique combination of functionalities that may enhance its biological activity compared to these other compounds.
Mechanism of Action
The mechanism of action of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The indole ring can bind to multiple receptors, influencing various biological processes. The sulfonyl and nitrobenzamide groups may enhance the compound’s binding affinity and specificity, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The target compound shares core structural motifs with several analogs, including:
- Sulfonamide Linkage : Present in compounds like N-((4-((4-oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-4-nitrobenzamide () and 4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (). These linkages enhance solubility and binding affinity to biological targets .
- 4-Nitrobenzamide Group : A common pharmacophore in compounds such as N-(3-chlorophenethyl)-4-nitrobenzamide () and N-(4-(3-(1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)acryloyl)phenyl)-4-nitrobenzamide (). This group contributes to electron-withdrawing effects and π-π stacking interactions in target binding .
- Heterocyclic Moieties : The 2,3-dihydroindole group in the target compound contrasts with other heterocycles like oxazaborolo-oxazaboroles () or pyrazolo[3,4-d]pyrimidines (), which modulate pharmacokinetic properties and selectivity .
Table 1: Structural Comparison of Key Analogs
Physicochemical Properties
The target compound’s analogs exhibit distinct melting points, solubility, and spectral characteristics:
- Melting Points: N-((4-((4-oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-4-nitrobenzamide: 244–245°C () . N-(3-chlorophenethyl)-4-nitrobenzamide: Not explicitly reported, but similar benzamides (e.g., N-(4-nitrobenzamide)-N-(2-Methoxy-phenyl)-4-bromo-benzamide) melt at 139–142°C () . N-(4-(2-(benzylamino)phenyl)-2-methylbut-3-yn-2-yl)-4-nitrobenzamide: 125.1–126.5°C () .
- Spectral Data :
- ¹H NMR : The 4-nitrobenzamide group in analogs shows characteristic aromatic proton signals at δ 8.36–8.15 ppm (). NH protons in sulfonamide derivatives appear between δ 12.40–10.10 ppm .
Biological Activity
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-nitrobenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 422.5 g/mol. The compound features a sulfonamide group attached to an indole derivative, which is known for its diverse pharmacological properties.
The biological activity of this compound is primarily linked to its interaction with various biological targets:
- Enzyme Inhibition : The sulfonamide moiety is known to inhibit carbonic anhydrases, which are important for maintaining acid-base balance in tissues. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema.
- Anticancer Activity : Indole derivatives often exhibit anticancer properties. Research indicates that similar compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.
Antimicrobial Properties
Studies have shown that compounds with similar structures possess significant antimicrobial activity against various pathogens. The indole ring system is particularly noted for its ability to disrupt microbial membranes and inhibit essential metabolic pathways.
Antioxidant Effects
Research indicates that this compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cells from damage associated with chronic diseases.
Case Studies
- Anticancer Activity : A study evaluated the effects of related indole compounds on human cancer cell lines. Results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner, suggesting potential for further development as anticancer agents.
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited notable inhibitory effects, comparable to standard antibiotics.
Data Tables
Q & A
Q. Basic
- ¹H/¹³C NMR : Confirms proton and carbon environments, including aromatic protons (δ 7–8 ppm) and amide carbonyl signals (δ ~165 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 167 for 4-nitrobenzamidic cation) and fragmentation pathways .
- UV-Vis Spectroscopy : Identifies nitro group absorption bands (λmax ~260–300 nm) .
How is initial biological activity assessed for nitrobenzamide derivatives?
Q. Basic
- Cytotoxicity assays :
- IC₅₀ values : Reported for comparison with reference drugs (e.g., gedatolisib in PI3K/mTOR inhibition) .
How can researchers resolve discrepancies in reported biological activity data?
Q. Advanced
- Experimental replication : Ensure consistent cell lines (e.g., HepG2 vs. A549) and assay conditions (e.g., incubation time, serum concentration) .
- Orthogonal validation : Combine SRB/MTT with apoptosis assays (e.g., Annexin-V/PI staining) .
- Dose-response curves : Confirm activity across multiple concentrations to rule out false positives .
What mechanistic insights exist for the bioactivity of nitrobenzamide derivatives?
Q. Advanced
- Enzyme/receptor interactions : Molecular docking predicts binding to PI3K/mTOR active sites, leveraging nitro group electron-withdrawing effects .
- SAR studies : Chlorine or bromine substituents enhance potency by increasing hydrophobic interactions .
- In silico modeling : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict reactivity .
How can reaction conditions be optimized to improve yield?
Q. Advanced
- Solvent screening : Test polar aprotic solvents (e.g., DMF) for enhanced amine reactivity.
- Catalyst use : Explore DMAP or HOBt to accelerate acylation .
- Temperature control : Higher temperatures (40–50°C) may reduce reaction time but risk side products .
What computational approaches predict electronic properties of nitrobenzamides?
Q. Advanced
- DFT methods (B3LYP, B3PW91) : Calculate electrostatic potential maps, polarizability, and hyperpolarizability to guide synthetic modifications .
- Molecular dynamics : Simulate solvation effects on stability in physiological buffers .
How are mass spectrometry fragmentation pathways analyzed?
Q. Advanced
- HRMS/MS : Identifies key fragments (e.g., m/z 150 for (4-nitrobenzylidyne)oxonium cation) .
- Isotope patterns : Confirm chlorine presence via isotopic clusters (e.g., m/z 139 for 2-(3-chlorophenyl)ethan-1-ylium) .
- Rearrangement pathways : Track N-rearrangements under ESI-MS conditions (e.g., NO• radical loss) .
How is structure-activity relationship (SAR) studied for nitrobenzamide derivatives?
Q. Advanced
- Substituent variation : Replace sulfonyl groups with thiazole or triazole rings to modulate bioactivity .
- Bioisosteric replacement : Swap nitro groups for cyano or trifluoromethyl to balance potency and toxicity .
- In vitro screening : Test analogues against kinase panels (e.g., PI3Kα, mTOR) to identify key pharmacophores .
How is compound stability evaluated under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
